Notrilobolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

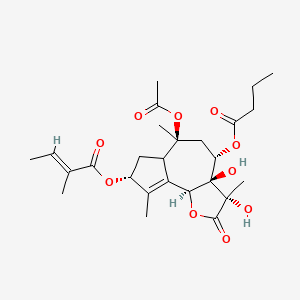

Molecular Formula |

C26H36O10 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

[(3S,3aR,4S,6S,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9+/t16?,17-,18+,21+,24+,25-,26-/m1/s1 |

InChI Key |

WEJWYRUDUWBNIB-QIOZMMSPSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1C[C@](C2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C/C)/C)(C)OC(=O)C |

Canonical SMILES |

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Notrilobolide: A Technical Guide to its Discovery and Natural Sources

For Immediate Release

A comprehensive technical guide detailing the discovery, natural sources, and key experimental protocols related to the sesquiterpenoid lactone, notrilobolide, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of this bioactive natural product, including its relationship to the thapsigargin family of compounds.

Discovery and Natural Occurrence

This compound, a member of the guaianolide class of sesquiterpenoids, has garnered significant interest within the scientific community due to its complex molecular architecture and potential therapeutic applications. While its total synthesis has been a focal point of recent chemical research, understanding its natural origins is crucial for sustainable sourcing and exploring its biosynthetic pathways.

Though the initial discovery and isolation of this compound from a natural source are not as widely documented as its synthetic routes, it is recognized as a naturally occurring compound. It belongs to the same family as thapsigargin, a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is isolated from the plant Thapsia garganica. The structural similarity suggests that this compound may also be found in plants of the Apiaceae or related families, known for producing such sesquiterpenoid lactones. Further phytochemical investigations are required to definitively identify and quantify this compound in various plant species.

Physicochemical Properties and Structure

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed through total synthesis.

| Property | Data |

| Molecular Formula | C₂₇H₃₆O₁₀ |

| Molar Mass | 520.57 g/mol |

| Class | Sesquiterpenoid Lactone (Guaianolide) |

| Key Structural Features | Highly oxygenated tricyclic core, lactone ring |

Experimental Protocols: Total Synthesis

The total synthesis of this compound has been achieved, providing a scalable route to this complex natural product and enabling the preparation of analogues for structure-activity relationship studies. A notable synthesis was reported by the research group of P. Andrew Evans.

Key Synthetic Steps (Evans's Total Synthesis of Nortrilobolide):

A concise and efficient synthesis was developed starting from the readily available chiral pool starting material, (R)-(-)-carvone. The strategy was inspired by the proposed biosynthetic pathway of related guaianolides.

-

Enantioselective Ketone Alkylation: This crucial step establishes a key stereocenter in the molecule.

-

Diastereoselective Pinacol Cyclization: This reaction is employed to construct the core carbocyclic framework of the guaianolide skeleton.

The detailed experimental procedures, including reaction conditions, reagents, and purification methods, are outlined in the primary literature (see references).

Biological Activity

This compound's structural relationship to thapsigargin, a compound with potent biological activities, suggests that it may also possess significant pharmacological properties. The thapsigargin family of compounds is known to induce apoptosis in cancer cells through the inhibition of the SERCA pump, leading to endoplasmic reticulum stress.

While specific quantitative data for this compound's biological activity, such as IC50 values against various cell lines, is still emerging in the public domain, its classification as a thapsigargin analogue makes it a compound of high interest for anticancer and anti-inflammatory research. Further studies are necessary to fully characterize its bioactivity profile and mechanism of action.

Future Outlook

The successful total synthesis of this compound opens up avenues for the detailed investigation of its biological properties and the development of novel therapeutic agents. Key areas for future research include:

-

Phytochemical Screening: A systematic investigation of plant species, particularly within the Apiaceae family, to identify and quantify natural sources of this compound.

-

Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the cytotoxic, anti-inflammatory, and other pharmacological activities of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues to probe the key structural features responsible for its biological activity and to optimize its therapeutic potential.

-

Biosynthetic Pathway Elucidation: Genetic and biochemical studies to understand how this compound is produced in nature, which could lead to biotechnological production methods.

This technical guide serves as a foundational resource for the scientific community to accelerate research and development efforts surrounding this compound and its potential applications in medicine.

Biosynthesis pathway of Notrilobolide in Thapsia species

An In-Depth Technical Guide to the Biosynthesis of Nortrilobolide in Thapsia Species

Introduction

Nortrilobolide is a naturally occurring pentaoxygenated guaianolide, a type of sesquiterpene lactone, found in plants of the genus Thapsia, notably Thapsia garganica[1][2]. These compounds are of significant interest to the pharmaceutical industry due to their potent biological activities. Nortrilobolide is structurally related to thapsigargin, another highly bioactive sesquiterpene lactone from Thapsia species, which is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and has been developed into anticancer prodrugs[3][4][5][6]. While the complete biosynthetic pathway of nortrilobolide has not been fully elucidated, a putative pathway has been proposed based on known mechanisms of sesquiterpene lactone formation in plants, particularly within the Apiaceae and Asteraceae families[3][7][8]. This guide provides a detailed overview of the proposed biosynthetic route, relevant experimental methodologies, and a summary of the enzymatic steps involved.

Proposed Biosynthesis Pathway

The biosynthesis of nortrilobolide, like other sesquiterpenoids, originates from the mevalonate (MVA) pathway in the cytosol, which produces the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[3]. These precursors are assembled into the C15 backbone, which is then cyclized and extensively modified by tailoring enzymes.

Formation of the Sesquiterpene Backbone: Farnesyl Diphosphate

The pathway begins with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by Farnesyl Diphosphate Synthase (FPPS) to yield the universal C15 precursor for all sesquiterpenoids, farnesyl diphosphate (FPP)[3][9].

-

Reaction: DMAPP + 2 IPP → FPP + 2 PPi

-

Enzyme: Farnesyl Diphosphate Synthase (FPPS)

Cyclization and Formation of the Germacranolide Skeleton

The linear FPP molecule undergoes a crucial cyclization to form the initial carbocyclic structure. For most guaianolides, the pathway proceeds through a germacrene intermediate[10].

-

FPP to (+)-Germacrene A: Germacrene A Synthase (GAS) catalyzes the cyclization of FPP to form (+)-germacrene A, a key intermediate in the biosynthesis of many sesquiterpene lactones[10].

-

Oxidation to Germacrene A Acid: The (+)-germacrene A ring is then oxidized. This is typically carried out by a cytochrome P450 monooxygenase, Germacrene A Oxidase (GAO) , to produce germacrene A acid[10].

-

Lactonization to (+)-Costunolide: The formation of the characteristic lactone ring is catalyzed by another cytochrome P450, Costunolide Synthase (COS) , which converts germacrene A acid into (+)-costunolide. Costunolide is considered a critical branching point precursor for the biosynthesis of various sesquiterpene lactones, including guaianolides[7][10].

Guaianolide Skeleton Formation and Tailoring

The final steps involve the rearrangement of the germacranolide skeleton into the bicyclic guaianolide core, followed by a series of oxidative modifications.

-

Backbone Rearrangement: The conversion of the 10-membered costunolide ring into the 5/7-fused ring system of the guaianolide skeleton is a key step. In other plant species, this is catalyzed by enzymes like Kauniolide Synthase (KLS) [10]. This rearrangement is a defining step in guaianolide biosynthesis[11].

-

Hydroxylation and Acylation: The basic guaianolide skeleton undergoes extensive post-modification, primarily through hydroxylation reactions catalyzed by various cytochrome P450 enzymes (CYPs) [3][11]. These enzymes install hydroxyl groups at specific positions on the core structure, creating the pentaoxygenated framework of nortrilobolide. Following hydroxylation, specific acyl groups are attached by acyltransferases , although the specific enzymes for nortrilobolide are yet to be identified[3].

Data Presentation: Summary of Enzymatic Steps

While specific kinetic data for the nortrilobolide pathway in Thapsia is not available in the literature, the proposed enzymatic transformations are summarized below.

| Step | Precursor | Product | Putative Enzyme Class | Key Observations |

| 1 | DMAPP + 2 IPP | Farnesyl Diphosphate (FPP) | Prenyltransferase | Universal step in sesquiterpenoid biosynthesis[3]. |

| 2 | Farnesyl Diphosphate (FPP) | (+)-Germacrene A | Terpene Synthase (GAS) | Common entry point for sesquiterpene lactone pathways[10]. |

| 3 | (+)-Germacrene A | Germacrene A Acid | Cytochrome P450 (GAO) | Oxidative step preceding lactonization[10]. |

| 4 | Germacrene A Acid | (+)-Costunolide | Cytochrome P450 (COS) | Formation of the lactone ring; a key branch point intermediate[7][10]. |

| 5 | (+)-Costunolide | Guaianolide Skeleton | Cytochrome P450 (e.g., KLS) | Rearrangement from a germacranolide to a guaianolide backbone[10][11]. |

| 6 | Guaianolide Skeleton | Nortrilobolide | Cytochromes P450, Acyltransferases | Series of currently uncharacterized hydroxylation and acylation steps[3]. |

Experimental Protocols

The elucidation of a biosynthetic pathway like that of nortrilobolide relies on a combination of transcriptomics, protein biochemistry, and analytical chemistry. The following are detailed methodologies for the key experiments required.

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery

This protocol aims to identify candidate genes for terpene synthases, CYPs, and acyltransferases by analyzing gene expression in nortrilobolide-producing tissues.

-

Plant Material: Collect tissues from Thapsia garganica known to have high concentrations of nortrilobolide and thapsigargin, such as roots and fruits[3][12]. Collect non-producing tissues (e.g., young leaves) as a control.

-

RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (e.g., Illumina RNA-seq) to generate a comprehensive transcriptome.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Perform differential expression analysis to identify genes upregulated in producing tissues versus non-producing tissues.

-

Annotate the differentially expressed genes using databases like NCBI and UniProt. Specifically search for sequences with homology to known terpene synthases, cytochrome P450s (especially from families known to be involved in terpenoid metabolism, like CYP71 and CYP76), and acyltransferases.

-

Protocol 2: Functional Characterization of Candidate Enzymes

This protocol describes the process of confirming the function of a candidate gene identified via transcriptome analysis (e.g., a putative costunolide synthase).

-

Gene Cloning: Amplify the full-length open reading frame of the candidate gene from cDNA using PCR. Clone the gene into a suitable heterologous expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector for agroinfiltration).

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Grow the culture and induce protein expression according to the vector's requirements (e.g., galactose induction).

-

Nicotiana benthamiana (Agroinfiltration): Transform the expression vector into Agrobacterium tumefaciens. Infiltrate the Agrobacterium culture into the leaves of N. benthamiana for transient protein expression.

-

-

Enzyme Assays:

-

In Vivo Assay: For yeast, feed the putative precursor (e.g., germacrene A acid, if available) to the engineered culture. For N. benthamiana, the plant's endogenous precursors may be sufficient.

-

In Vitro Assay: Prepare microsomal fractions from the induced yeast or plant tissues. Incubate the microsomes with the putative substrate and necessary co-factors (e.g., NADPH for CYPs) in a suitable buffer.

-

-

Metabolite Extraction and Analysis:

-

Extract metabolites from the yeast culture, plant tissue, or in vitro assay mixture using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the mass spectrum and retention time of the product with an authentic standard of the expected product (e.g., costunolide) to confirm the enzyme's function.

-

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway and the experimental workflow for its elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Nortrilobolide, a new potent guaianolide secretagogue from Thapsia garganica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thapsigargin—From Thapsia L. to Mipsagargin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants [mdpi.com]

- 12. Localization and in-Vivo Characterization of Thapsia garganica CYP76AE2 Indicates a Role in Thapsigargin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Nortrilobolide and its Analogue, Trilobolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Nortrilobolide, a naturally occurring sesquiterpene lactone, and its closely related analogue, Trilobolide. Due to the likely misspelling in the initial query for "Notrilobolide," this guide focuses on the correctly identified "Nortrilobolide" and the structurally similar "Trilobolide," both of which are of significant interest to the scientific community for their biological activities, including their role as inhibitors of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

This document compiles available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for these compounds. It also presents detailed experimental protocols for their spectroscopic analysis and visualizes the relevant biological pathway and experimental workflows.

Spectroscopic Data

The structural elucidation of Nortrilobolide and Trilobolide has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nortrilobolide (C₂₆H₃₆O₁₀)

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nortrilobolide

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| Guaianolide Core | ||

| 1 | 52.3 | 2.62 (m) |

| 2 | 72.9 | 4.05 (dd, 11.0, 7.0) |

| 3 | 77.8 | - |

| 4 | 84.5 | 5.45 (d, 10.0) |

| 5 | 50.1 | 2.35 (m) |

| 6 | 74.2 | 5.60 (d, 6.0) |

| 7 | 45.2 | 2.80 (m) |

| 8 | 70.1 | 5.20 (t, 8.0) |

| 9 | 41.5 | 2.10 (m), 1.80 (m) |

| 10 | 38.2 | 2.50 (m) |

| 11 | 139.8 | - |

| 12 | 170.1 | - |

| 13 | 12.5 | 1.25 (d, 7.0) |

| 14 | 21.8 | 1.10 (s) |

| 15 | 16.9 | 1.05 (d, 7.0) |

| Ester Side Chains | ||

| OAc at C-6 | ||

| CO | 170.5 | - |

| CH₃ | 21.0 | 2.05 (s) |

| Butyrate at C-4 | ||

| 1' | 172.8 | - |

| 2' | 36.5 | 2.30 (t, 7.5) |

| 3' | 18.5 | 1.65 (sext, 7.5) |

| 4' | 13.7 | 0.95 (t, 7.5) |

| Angelate at C-8 | ||

| 1'' | 167.5 | - |

| 2'' | 127.8 | - |

| 3'' | 138.5 | 6.10 (q, 7.0) |

| 4'' | 20.6 | 2.00 (s) |

| 5'' | 15.8 | 1.90 (d, 7.0) |

Table 2: Mass Spectrometry Data for Nortrilobolide

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 509.2334 | 449.2123 ([M+H - AcOH]⁺), 421.2174 ([M+H - Butyric acid]⁺), 321.1441 |

Table 3: Infrared Spectroscopy Data for Nortrilobolide

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3450 (broad) |

| C=O (ester, lactone) | ~1735 (strong) |

| C=C (alkene) | ~1645 |

Trilobolide (C₂₇H₃₈O₁₀)

Table 4: ¹³C NMR Spectroscopic Data for Trilobolide-A and Trilobolide-B

| Carbon | Trilobolide-A (δc) | Trilobolide-B (δc) |

| 1 | 52.1 | 52.2 |

| 2 | 72.8 | 72.9 |

| 3 | 77.7 | 77.8 |

| 4 | 84.4 | 84.5 |

| 5 | 50.0 | 50.1 |

| 6 | 74.1 | 74.2 |

| 7 | 45.1 | 45.2 |

| 8 | 70.0 | 70.1 |

| 9 | 41.4 | 41.5 |

| 10 | 38.1 | 38.2 |

| 11 | 139.7 | 139.8 |

| 12 | 170.0 | 170.1 |

| 13 | 12.4 | 12.5 |

| 14 | 21.7 | 21.8 |

| 15 | 16.8 | 16.9 |

| OAc at C-6 | ||

| CO | 170.4 | 170.5 |

| CH₃ | 20.9 | 21.0 |

| 2-methylbutyrate at C-4 | ||

| 1' | 176.2 | 176.3 |

| 2' | 41.2 | 41.3 |

| 3' | 26.8 | 26.9 |

| 4' | 11.6 | 11.7 |

| 5' | 16.5 | 16.6 |

| Angelate at C-8 | ||

| 1'' | 167.4 | 167.5 |

| 2'' | 127.7 | 127.8 |

| 3'' | 138.4 | 138.5 |

| 4'' | 20.5 | 20.6 |

| 5'' | 15.7 | 15.8 |

Table 5: Mass Spectrometry Data for Trilobolide

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 523.2487 | 463.2276 ([M+H - AcOH]⁺), 421.2174 ([M+H - 2-methylbutyric acid]⁺), 321.1441 |

Table 6: Infrared Spectroscopy Data for Trilobolide

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3460 (broad) |

| C=O (ester, lactone) | ~1740 (strong) |

| C=C (alkene) | ~1640 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Samples of Nortrilobolide or Trilobolide were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on high-field NMR spectrometers, such as 400 MHz or 600 MHz instruments.

-

Data Acquisition: Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

-

Data Analysis: The assignment of proton and carbon signals was achieved through the analysis of chemical shifts, coupling constants, and correlations observed in the 2D NMR spectra.

Mass Spectrometry (MS)

-

Sample Introduction: The purified compound was introduced into the mass spectrometer via direct infusion or after separation by High-Performance Liquid Chromatography (HPLC).

-

Ionization: Electrospray ionization (ESI) in positive ion mode was commonly used to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: High-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, were used to determine the accurate mass and elemental composition of the molecular ion and its fragments.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments were performed to induce fragmentation of the molecular ion and elucidate the structure of the compound based on the observed fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: IR spectra were typically recorded on a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to acquire the spectra.

-

Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands in the IR spectrum were assigned to specific functional groups present in the molecule.

Visualizations

Signaling Pathway: Inhibition of the SERCA Pump

Nortrilobolide and Trilobolide are known inhibitors of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This pump plays a crucial role in maintaining low cytosolic calcium concentrations by actively transporting Ca²⁺ ions from the cytosol into the lumen of the endoplasmic reticulum. Inhibition of SERCA leads to an increase in cytosolic Ca²⁺ levels, which can trigger various downstream signaling pathways, including apoptosis.

Caption: Inhibition of the SERCA pump by Nortrilobolide/Trilobolide.

Experimental Workflow: Isolation and Structure Elucidation

The discovery and characterization of Nortrilobolide and Trilobolide typically follow a standardized workflow in natural product chemistry.

Caption: General workflow for the isolation and structure elucidation of natural products.

In Silico Prediction of Molecular Targets for the Novel Natural Product Notrilobolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of novel therapeutics. Natural products, with their vast structural diversity, represent a rich source of bioactive compounds, yet elucidating their mechanisms of action can be challenging. This technical guide outlines a comprehensive in silico workflow for the prediction and initial validation of protein targets for a hypothetical novel natural product, Notrilobolide. By integrating multiple computational strategies, this approach aims to accelerate the process of hypothesis generation and guide subsequent experimental validation, ultimately streamlining the drug discovery pipeline.

Introduction to In Silico Target Prediction

The principle of "guilt by association" underpins many computational target prediction methods. The biological targets of a novel compound can be inferred by comparing its properties to those of known ligands with established protein interactions. This can be based on similarities in chemical structure (2D or 3D), pharmacophoric features, or predicted bioactivity profiles. A multi-pronged in silico approach, combining several distinct algorithms, is recommended to increase the confidence in predicted targets.[1][2][3]

This guide presents a hypothetical case study for "this compound," a novel macrocyclic lactone with observed cytotoxic activity against several cancer cell lines. The objective is to predict its direct protein targets to understand its mechanism of action.

The In Silico Target Prediction Workflow

A robust workflow for predicting the targets of a novel compound like this compound involves several key stages, from data preparation to consensus scoring and selection of high-priority targets for experimental validation.

References

A Comprehensive Technical Review of Guaianolide Compounds: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaianolides are a significant class of sesquiterpene lactones, natural compounds predominantly found in various plant families, most notably Asteraceae. Characterized by a bicyclic carbon skeleton containing a five-membered ring fused to a seven-membered ring and a γ-lactone moiety, these compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive review of guaianolide compounds, covering their chemistry, biosynthesis, and a detailed examination of their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the molecular mechanisms underlying their therapeutic potential.

Chemistry and Biosynthesis of Guaianolides

Guaianolides are derived from the isoprenoid pathway, specifically from farnesyl pyrophosphate (FPP). The biosynthesis involves a series of enzymatic cyclizations and oxidative modifications to form the characteristic guaiane skeleton. The structural diversity of guaianolides arises from variations in the oxidation patterns, stereochemistry, and the nature of ester side chains attached to the core structure.

The isolation of guaianolides from plant sources typically involves extraction with organic solvents of increasing polarity, followed by various chromatographic techniques to separate and purify the individual compounds.

Biological Activities of Guaianolide Compounds

Guaianolides exhibit a wide spectrum of pharmacological effects, with their anticancer, anti-inflammatory, and antimicrobial activities being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of guaianolide compounds against a variety of cancer cell lines. The proposed mechanism of action often involves the alkylation of biological macromolecules through a Michael-type addition of the α-methylene-γ-lactone group, leading to the inhibition of key cellular processes and induction of apoptosis.

Table 1: Anticancer Activity of Selected Guaianolide Compounds (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Salograviolide-A derivative | HCT116 (colon) | ~19.2 | [1] |

| Salograviolide-B derivative | HCT116 (colon) | <19.2 | [1] |

| 5-Fluorouracil (Control) | HCT116 (colon) | ~19.2 | [1] |

| Ainsfragolide | HepG2 (liver) | 4.06 | [2] |

| Ainsfragolide | A549 (lung) | 6.35 | [2] |

| Prostratin | HepG2 (liver) | 6.06 | [2] |

| Prostratin | A549 (lung) | 5.45 | [2] |

| Lactucin | KB (nasopharyngeal) | 75 | [3] |

| Lactucin | Bel 7402 (liver) | 55 | [3] |

| Intybusin B | Various human tumor cells | 9.01 - 27.07 | [3] |

| Compound 1 (Oleoyl Hybrid) | HCT116 (colon) | 22.4 | [4] |

| Compound 2 (Oleoyl Hybrid) | HCT116 (colon) | 0.34 | [4] |

| Compound 1 (Oleoyl Hybrid) | HTB-26 (breast), PC-3 (prostate), HepG2 (liver) | 10 - 50 | [4] |

| Compound 2 (Oleoyl Hybrid) | HTB-26 (breast), PC-3 (prostate), HepG2 (liver) | 10 - 50 | [4] |

Anti-inflammatory Activity

Guaianolides have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved by targeting key signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Selected Guaianolide Compounds (IC50 values in µM for NO inhibition)

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-epiisoamberboin | Mouse peritoneal macrophages | <50 | [5] |

| 8-deoxylactucin | Mouse peritoneal macrophages | ~13 | [5] |

| Eupatolide | Mouse peritoneal macrophages | <50 | [5] |

| (+)-1 (from Ainsliaea fragrans) | RAW 264.7 | 3.62 - 16.11 | [2] |

| 2 (from Ainsliaea fragrans) | RAW 264.7 | 3.62 - 16.11 | [2] |

| (+)-6 (from Ainsliaea fragrans) | RAW 264.7 | 3.62 - 16.11 | [2] |

| Dexamethasone (Control) | RAW 264.7 | 47.04 | [2] |

| 6α-hydroxy-4[6],10[7]-guainadien-8α,12-olide (HGN) | Antioxidant Activity (DPPH) | 76 µg/mL | [8] |

| Epimuqubilin A | RAW 264.7 | 7.4 | [9] |

| Sigmosceptrellin A | RAW 264.7 | 9.9 | [9] |

| Garcinamine C | Rodent paw edema/MPO assay | Significant activity | [10] |

| Garcinamine D | Rodent paw edema/MPO assay | Significant activity | [10] |

| Garcinamine E | Rodent paw edema/MPO assay | Significant activity | [10] |

Antimicrobial Activity

Several guaianolide compounds have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected Guaianolide Compounds (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Guaianolide 10 | Staphylococcus aureus | 0.32 | [11] |

| Guaianolide 11 | Staphylococcus aureus | 1.4 | [11] |

| Guaianolide 10 | Escherichia fergusonii | 1.7 | [11] |

| Guaianolide 11 | Escherichia fergusonii | 3.5 | [11] |

| Mixture of compounds 12 & 13 | Pseudomonas aeruginosa | 46.8 | [11] |

| Mixture of compounds 12 & 13 | Escherichia coli | 125 | [11] |

| Mixture of compounds 12 & 13 | Enterococcus faecalis | 125 | [11] |

| Mixture of compounds 12 & 13 | Staphylococcus aureus | 62.5 | [11] |

| Chalcones | Staphylococcus aureus | 31.25 - 125 | [12] |

| Flavones | Staphylococcus aureus | 31.25 - 125 | [12] |

| Flavanones | Staphylococcus aureus | 31.25 - 125 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of guaianolide compounds.

Isolation of Guaianolide Compounds from Plant Material

Objective: To extract and isolate pure guaianolide compounds from plant sources.

Materials:

-

Dried and powdered plant material (e.g., leaves of Centaurea species)

-

Solvents: Methanol (MeOH), water (H₂O), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), n-butanol, Petroleum Ether (PE), Acetone

-

Silica gel (70-230 mesh) for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel F254)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction: Macerate the air-dried and powdered plant material (e.g., 1600 g) with a hydroalcoholic solution (e.g., MeOH/H₂O 8:2 v/v) at room temperature for 48 hours. Repeat the extraction three times.[13]

-

Solvent Evaporation: Filter the combined extracts and evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude residue.[13]

-

Liquid-Liquid Partitioning: Suspend the crude residue in water and successively extract with solvents of increasing polarity, such as chloroform, then ethyl acetate, and finally n-butanol. Concentrate the organic phases to yield the respective extracts.[13]

-

Column Chromatography:

-

Fractionate a portion of the chloroform extract (e.g., 3.3 g) by silica-gel column chromatography.[13]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

-

Pour the slurry into the chromatography column and allow it to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

-

Dissolve the extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity. For example, start with a gradient of dichloromethane in petroleum ether, followed by a gradient of acetone in dichloromethane.[13]

-

Collect fractions and monitor the separation using TLC.

-

-

Purification: Combine fractions with similar TLC profiles and further purify them using repeated column chromatography or other techniques like preparative HPLC to obtain pure compounds.[13]

Determination of Cytotoxic Activity using the MTT Assay

Objective: To assess the cytotoxic effect of guaianolide compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, HepG2)

-

96-well microtiter plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Guaianolide compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubate for 18 hours.[14]

-

Compound Treatment: Treat the cells with various concentrations of the guaianolide compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours.[14]

-

Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in DMSO.[14]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of guaianolide compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Guaianolide compounds

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[14]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the guaianolide compounds for a short period (e.g., 30 minutes) before stimulating them with LPS (1 µg/mL).[9]

-

Incubation: Incubate the plates for 24 hours.[14]

-

Griess Reaction:

-

Transfer 100 µL of the cell culture medium from each well to a new 96-well plate.

-

Add 100 µL of Griess reagent to each well.[14]

-

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.[9]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-treated control. Calculate the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a guaianolide compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Guaianolide compounds

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare a series of two-fold dilutions of the guaianolide compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Signaling Pathways and Mechanisms of Action

The biological activities of guaianolides are often attributed to their ability to modulate key cellular signaling pathways, particularly the NF-κB and PI3K/Akt pathways, which are critical regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Guaianolides are thought to inhibit this pathway by directly targeting and inhibiting the IKK complex, thereby preventing the degradation of IκB and the subsequent activation of NF-κB.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. Some guaianolides have been shown to inhibit the PI3K/Akt pathway, potentially by directly inhibiting the activity of Akt, leading to the induction of apoptosis in cancer cells.

Conclusion and Future Perspectives

Guaianolide compounds represent a rich and diverse source of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy in preclinical studies as anticancer, anti-inflammatory, and antimicrobial agents highlights their promise for the development of novel pharmaceuticals. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt, provides a solid foundation for rational drug design and optimization.

Further research is warranted to fully explore the structure-activity relationships of guaianolides, to identify more potent and selective derivatives with improved pharmacokinetic profiles. Moreover, in vivo studies and clinical trials are essential to translate the promising in vitro findings into effective therapeutic interventions for a range of human diseases. The continued investigation of this fascinating class of natural products holds great potential for the future of drug discovery and development.

References

- 1. The Effect of Different Ester Chain Modifications of Two Guaianolides for Inhibition of Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activity of Lactones [mdpi.com]

- 12. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sesquiterpene Lactones with the 12,8-Guaianolide Skeleton from Algerian Centaurea omphalotricha - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Notrilobolide Derivatives and Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel Notrilobolide derivatives aimed at exploring their structure-activity relationships (SAR). The methodologies outlined below are based on established synthetic strategies for sesquiterpene lactones and are intended to guide the generation of a diverse chemical library for biological screening.

Introduction to this compound and SAR Studies

This compound belongs to the family of sesquiterpene lactones, a class of naturally occurring compounds known for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] The therapeutic potential of these compounds often stems from their unique chemical structures. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to identify the key structural motifs responsible for biological activity and to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[3][4][5][6][7][8]

The synthesis and evaluation of a library of this compound derivatives will enable the elucidation of its SAR, paving the way for the development of new therapeutic agents. This involves systematically modifying the core structure of this compound and assessing the impact of these changes on its biological activity.

General Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying key functional groups on the parent molecule. Based on established methods for other sesquiterpene lactones, several types of derivatives can be prepared.[1][9]

Key modifications may include:

-

Acetylation of hydroxyl groups.[1]

-

Formation of triazole derivatives via "click" chemistry.[10]

-

Addition of thiophenol to the α,β-unsaturated carbonyl system.[11]

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

Caption: General workflow for the synthesis and SAR study of this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of Silylated Derivatives

This protocol is adapted from the synthesis of silylated derivatives of helenalin.[1][9]

Materials:

-

This compound

-

Triethylsilyl chloride (TESCl) or tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (1.5 equivalents).

-

Add the silylating agent (TESCl or TBDMSCl, 1.2 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified silylated derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for the Synthesis of Triazole Derivatives via Click Chemistry

This protocol is based on the synthesis of triazole conjugates of sesquiterpene lactones.[10]

Step 1: Synthesis of Azido-Notrilobolide

-

Introduce a suitable leaving group (e.g., tosylate or mesylate) onto a hydroxyl group of this compound.

-

React the resulting compound with sodium azide in a suitable solvent (e.g., DMF) to yield the azido-Notrilobolide derivative.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azido-Notrilobolide derivative (1 equivalent) and a terminal alkyne (1.2 equivalents) in a mixture of t-butanol and water.

-

Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Evaluation Protocols

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of this compound derivatives can be evaluated using the sulforhodamine B (SRB) assay against a panel of human cancer cell lines.[9]

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, Hep-2, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivatives for 48 hours.

-

Fix the cells by adding cold TCA and incubating for 1 hour at 4 °C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI₅₀ values (the concentration that causes 50% growth inhibition).

Data Presentation

The quantitative data from the SAR studies should be summarized in tables for easy comparison.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

| Compound | R¹ Substituent | R² Substituent | GI₅₀ (µM) vs. HeLa | GI₅₀ (µM) vs. A549 | GI₅₀ (µM) vs. Hep-2 |

| This compound | -OH | =CH₂ | Data | Data | Data |

| Derivative 1 | -OTBS | =CH₂ | Data | Data | Data |

| Derivative 2 | -OAc | =CH₂ | Data | Data | Data |

| Derivative 3 | -OH | Triazole | Data | Data | Data |

| ... | ... | ... | ... | ... | ... |

Potential Signaling Pathways

Sesquiterpene lactones are known to modulate various signaling pathways, often through the inhibition of transcription factors like NF-κB.[11] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key electrophilic center that can react with nucleophilic residues, such as cysteine, in proteins.

The diagram below illustrates a potential mechanism of action for this compound derivatives involving the inhibition of the NF-κB signaling pathway.

Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.

Conclusion

The synthesis and systematic evaluation of this compound derivatives are essential for understanding their structure-activity relationships. The protocols and guidelines presented here provide a framework for generating a diverse library of compounds and assessing their biological activities. The resulting SAR data will be invaluable for the design of more potent and selective analogs with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Styrylquinolines Derivatives: SAR Study and Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study of novel NR2B-selective antagonists with arylamides to avoid reactive metabolites formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of Conjugates Based on Sesquiterpene Lactones with Polyalkoxybenzenes by “Click” Chemistry to Create Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Cell-based Assays for Testing Notrilobolide Cytotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notrilobolide is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant attention for their diverse biological activities.[1] Many sesquiterpene lactones exhibit potent cytotoxic effects against various cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.[1][2] The primary mechanism of action for many compounds in this class is the induction of apoptosis, or programmed cell death.[1][2] This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic potential of this compound.

Disclaimer: While the protocols and methodologies described herein are standard and widely accepted for cytotoxicity testing, specific quantitative data (e.g., IC50 values) and the precise signaling pathways for this compound are not yet extensively documented in publicly available literature. The data presented in the tables are for illustrative purposes only and should be replaced with experimentally derived values. The signaling pathways depicted are based on the known mechanisms of related sesquiterpene lactones and represent potential pathways that this compound may influence.

Data Presentation

A crucial aspect of assessing cytotoxicity is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[3][4] This value is a key measure of the potency of a cytotoxic compound. IC50 values for this compound should be determined across a panel of relevant cancer cell lines and a normal (non-cancerous) cell line to assess for tumor selectivity. The data should be summarized in a clear and concise table.

Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [this compound] | IC50 (µM) [Positive Control e.g., Doxorubicin] |

| A549 | Lung Carcinoma | 48 | [Experimental Value] | [Experimental Value] |

| MCF-7 | Breast Adenocarcinoma | 48 | [Experimental Value] | [Experimental Value] |

| HeLa | Cervical Adenocarcinoma | 48 | [Experimental Value] | [Experimental Value] |

| PC-3 | Prostate Adenocarcinoma | 48 | [Experimental Value] | [Experimental Value] |

| HEK293 | Normal Human Embryonic Kidney | 48 | [Experimental Value] | [Experimental Value] |

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Herein, we provide detailed protocols for three fundamental cell-based assays to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[6]

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound and controls as described for the MTT assay.

-

Incubate for the desired exposure time.

-

Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with the lysis buffer provided in the kit).[7]

-

After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[3] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, generating a luminescent signal.[3]

Materials:

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound and controls.

-

Incubate for the desired exposure time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

Experimental Workflow and Signaling Pathways

To visualize the experimental process and potential molecular mechanisms of this compound, the following diagrams are provided.

Potential Signaling Pathways

Based on studies of other sesquiterpene lactones like triptolide and parthenolide, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

1. NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[8][9] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis.[9] Some sesquiterpene lactones have been shown to inhibit the NF-κB pathway.[5]

2. STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis.[5][10] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

3. Notch Signaling Pathway: The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions, proliferation, and apoptosis.[1][11][12] Dysregulation of Notch signaling is implicated in a variety of cancers.[1][11]

Conclusion

The provided protocols offer a robust framework for the initial cytotoxic characterization of this compound. By employing a panel of assays that measure different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive understanding of the compound's cytotoxic potential. Subsequent investigation into the underlying molecular mechanisms, guided by the hypothesized signaling pathways, will be crucial for the further development of this compound as a potential anticancer agent. It is imperative to generate empirical data to validate these hypotheses and to construct a complete profile of this compound's biological activity.

References

- 1. Notch signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumoral Properties of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Notch signaling in cancers: mechanism and potential therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Notrilobolide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the mechanism of action of Notrilobolide, a novel therapeutic candidate. The protocols outlined below are designed to elucidate its effects on cancer cells, with a focus on its potential to induce apoptosis and modulate key signaling pathways.

Introduction to this compound

This compound is a novel sesquiterpene lactone under investigation for its potential anti-cancer properties. Preliminary studies suggest that its mechanism of action may involve the induction of programmed cell death (apoptosis) and the inhibition of critical cell survival pathways, such as the STAT3 signaling cascade. This document provides detailed methodologies to rigorously test these hypotheses.

Key Experimental Investigations

To thoroughly characterize the mechanism of action of this compound, a series of well-established in vitro assays are recommended. These include determining its cytotoxic effects, quantifying apoptosis induction, and dissecting its impact on specific molecular targets within relevant signaling pathways.

Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to determine its effect on cancer cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a critical parameter.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 5.2 |

| MDA-MB-231 | Breast Cancer | 8.1 |

| A549 | Lung Cancer | 12.5 |

| HCT116 | Colon Cancer | 6.8 |

| Jurkat | T-cell Leukemia | 3.5 |

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assays

To confirm that this compound induces apoptosis, several methods can be employed. Annexin V/PI staining is a common flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5]

Table 2: Hypothetical Apoptosis Induction by this compound in Jurkat Cells (24h treatment)

| This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| 0 (Control) | 95.1 | 2.5 | 1.8 | 0.6 |

| 2.5 | 70.3 | 15.8 | 10.2 | 3.7 |

| 5.0 | 45.6 | 28.9 | 22.1 | 3.4 |

| 10.0 | 20.7 | 40.1 | 35.5 | 3.7 |

Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Investigation of the STAT3 Signaling Pathway

Many natural products exert their anti-cancer effects by inhibiting the STAT3 signaling pathway, which is often constitutively active in cancer cells.[6][7][8][9] Western blotting can be used to assess the phosphorylation status of STAT3 and its upstream kinases, such as JAK2.

Table 3: Hypothetical Effect of this compound on Protein Expression in the STAT3 Pathway

| Protein | This compound (10 µM) |

| p-STAT3 (Tyr705) | Decreased |

| Total STAT3 | No significant change |

| p-JAK2 | Decreased |

| Total JAK2 | No significant change |

| Bcl-2 | Decreased |

| Cyclin D1 | Decreased |

Protocol: Western Blotting for STAT3 Pathway Proteins

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-STAT3, STAT3, p-JAK2, JAK2, and downstream targets like Bcl-2 and Cyclin D1.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound via inhibition of the JAK2/STAT3 pathway.

Conclusion

The protocols and application notes presented here provide a robust framework for the initial investigation into the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, and the STAT3 signaling pathway, researchers can gain valuable insights into its potential as a novel anti-cancer agent. The presented data tables and diagrams serve as templates for organizing and visualizing experimental findings. Further studies could explore its effects on other signaling pathways, its in vivo efficacy, and its potential for combination therapies.

References

- 1. Nitroxoline induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis by Sinulariolide from Soft Coral through Mitochondrial-Related and p38MAPK Pathways on Human Bladder Carcinoma Cells | MDPI [mdpi.com]

- 4. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]

- 5. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 6. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triptolide as a Molecular Probe in Cell Biology

Disclaimer: Initial searches for "Notrilobolide" did not yield specific results. The information provided herein pertains to "Triptolide," a well-researched diterpenoid triepoxide, which is presumed to be the intended subject of the query. Triptolide is a potent natural compound extensively studied for its anti-inflammatory, immunosuppressive, and anti-cancer properties, making it a valuable molecular probe for investigating various cellular signaling pathways.

These application notes provide detailed protocols and supporting information for utilizing Triptolide to study its effects on cell viability and key signaling pathways, including NF-κB, Nrf2, and CaMKKβ-AMPK.

Data Presentation: Triptolide Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments with Triptolide. The following tables summarize the IC50 values of Triptolide in various cancer cell lines, providing a reference for determining appropriate concentration ranges for your experiments.

Table 1: IC50 Values of Triptolide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | Varies (e.g., ~20-50) | 24, 48, 72 |

| MDA-MB-231 | Breast Cancer | Varies (e.g., ~50-100) | 24, 48, 72 |

| Capan-1 | Pancreatic Cancer | 10 | Not Specified |

| Capan-2 | Pancreatic Cancer | 20 | Not Specified |

| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified |

| A375 | Melanoma | 84.46 | 24 |

| A375 | Melanoma | 33.00 | 48 |

| A375 | Melanoma | 8.53 | 72 |

| MV-4-11 | Leukemia | < 15 | 48 |

| THP-1 | Leukemia | < 15 | 48 |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Triptolide on a given cell line.[1][2][3]

Materials:

-

Triptolide (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Triptolide Treatment:

-

Prepare serial dilutions of Triptolide in complete culture medium from your stock solution. A typical concentration range to test is 0-200 nM.[4]

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Triptolide concentration).

-

Carefully remove the medium from the wells and add 100 µL of the Triptolide dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution. The solution should turn purple.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the Triptolide concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Analysis of Signaling Pathways by Western Blot

This protocol provides a method to analyze the effect of Triptolide on the protein expression and phosphorylation status of key components in the NF-κB, Nrf2, and CaMKKβ-AMPK signaling pathways.[5][6][7][8]

Materials:

-

Triptolide

-

6-well cell culture plates

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-Nrf2, anti-HO-1, anti-p-AMPK, anti-AMPK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of Triptolide (e.g., 20-100 nM) for a specific duration (e.g., 1-24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentrations for all samples.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-